molecular formula C12H19NO B8427740 1-(2-Aminophenyl)-3,3-dimethylbutan-2-ol

1-(2-Aminophenyl)-3,3-dimethylbutan-2-ol

Cat. No.: B8427740
M. Wt: 193.28 g/mol
InChI Key: FBXNVPXBIWJUNK-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3,3-dimethylbutan-2-ol is a tertiary alcohol derivative with a molecular formula of C₁₂H₁₉NO. Its structure features a 2-aminophenyl group attached to a 3,3-dimethylbutan-2-ol backbone. The compound combines the hydrogen-bonding capability of the hydroxyl (-OH) and primary amine (-NH₂) groups with the steric bulk of the dimethylbutanol moiety.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(2-aminophenyl)-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C12H19NO/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13/h4-7,11,14H,8,13H2,1-3H3

InChI Key

FBXNVPXBIWJUNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1N)O

Origin of Product

United States

Comparison with Similar Compounds

4-Amino-3,3-dimethylbutan-2-ol

  • Structure: Differs in the placement of the amino group, which is directly attached to the butanol chain instead of a phenyl ring.
  • Molecular Weight : 131.18 g/mol (vs. 193.29 g/mol for the target compound).
  • Key Properties :
    • Higher water solubility due to the absence of the hydrophobic phenyl group.
    • Reduced steric hindrance compared to the target compound.
  • Applications: Primarily studied as a synthetic intermediate in organophosphorus chemistry (e.g., nerve agent precursors) .

1-(Aminooxy)-3,3-dimethylbutan-2-ol Hydrochloride

  • Structure: Replaces the 2-aminophenyl group with an aminooxy (-ONH₂) functional group.
  • Molecular Weight : 171.24 g/mol (hydrochloride salt).
  • Key Properties: The aminooxy group enhances nucleophilicity, making it reactive toward carbonyl compounds. Likely lower thermal stability due to the labile N-O bond.
  • Applications : Used in oxime synthesis and as a building block in pharmaceutical research .

3,3-Dimethylbutan-2-ol (Pinacolyl Alcohol)

  • Structure: Lacks the 2-aminophenyl substituent.
  • Molecular Weight : 102.17 g/mol.
  • Key Properties :
    • Boiling point: 120–122°C (lower than the target compound due to smaller size and lack of aromaticity).
    • High lipophilicity, making it a common solvent in industrial applications.
  • Applications : Precursor for pinacolyl methylphosphonate (a chemical warfare agent analog) and industrial solvents .

1-(2-Aminophenyl)-3-phenylurea

  • Structure: Shares the 2-aminophenyl group but replaces the hydroxyl and dimethylbutanol with a urea (-NHCONH-) linkage.
  • Molecular Weight : 227.25 g/mol.
  • Key Properties :
    • Strong hydrogen-bonding capacity via urea and amine groups, leading to crystalline solid-state structures.
    • Demonstrated bioactivity in antituberculosis and anticonvulsant assays.
  • Applications : Explored in asymmetric catalysis, cosmetics (moisturizers), and medicinal chemistry .

1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol

  • Structure: Incorporates a piperidine ring fused to the 2-aminophenyl group.
  • Molecular Weight : 220.31 g/mol.
  • Key Properties: Increased conformational rigidity due to the piperidine ring. Potential for enhanced receptor binding in neurological targets.
  • Applications : Investigated in central nervous system (CNS) drug discovery .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
1-(2-Aminophenyl)-3,3-dimethylbutan-2-ol 193.29 Not reported Moderate in polar solvents Medicinal chemistry (potential)
4-Amino-3,3-dimethylbutan-2-ol 131.18 ~200 (est.) High in water Organophosphorus synthesis
3,3-Dimethylbutan-2-ol 102.17 120–122 Low in water Industrial solvents, precursors
1-(2-Aminophenyl)-3-phenylurea 227.25 Decomposes Low in water Catalysis, cosmetics
1-(Aminooxy)-3,3-dimethylbutan-2-ol HCl 171.24 Not reported High in polar solvents Oxime synthesis

Research Findings and Key Differences

  • Toxicity : Tertiary alcohols like 3,3-dimethylbutan-2-ol exhibit lower acute toxicity compared to aromatic amines, which may undergo metabolic activation to reactive intermediates .

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